N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide
Overview
Description
N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, a methylphenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenol, is reacted with an appropriate halogenating agent to introduce a halogen atom at the para position relative to the acetyl group.
Nucleophilic Substitution: The halogenated intermediate is then subjected to nucleophilic substitution with 4-methylphenol to form the 3-acetyl-4-methylphenoxy intermediate.
Amidation: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine derivative.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of N-(3-carboxyphenyl)-2-(4-methylphenoxy)propanamide.
Reduction: Formation of N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide involves its interaction with specific molecular targets. The acetyl and phenoxy groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(4-chlorophenoxy)propanamide
- N-(3-acetylphenyl)-2-(4-ethylphenoxy)propanamide
- N-(3-acetylphenyl)-2-(4-methoxyphenoxy)propanamide
Uniqueness
N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12-7-9-17(10-8-12)22-14(3)18(21)19-16-6-4-5-15(11-16)13(2)20/h4-11,14H,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGXZYOIZJZJKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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